Ion-Pair Dissociation Constant (Kd): 4- to 5-Fold Lower Dissociation vs. Trityl Hexachloroantimonate in Dichloromethane
Conductometric measurements in anhydrous CH₂Cl₂ establish that tropylium hexachloroantimonate (C₇H₇⁺SbCl₆⁻) exhibits an ion-pair dissociation constant Kd of 0.3–1.3 × 10⁻⁴ M over the temperature range 0 °C to −45 °C. Under identical conditions, trityl hexachloroantimonate (Ph₃C⁺SbCl₆⁻) yields Kd values of 1.4–5.3 × 10⁻⁴ M over 25 °C to −45 °C [1]. The tropylium salt is therefore approximately 4- to 5-fold less dissociated into free ions than its trityl counterpart at comparable temperatures [1]. This difference is attributed to the smaller effective interionic distance and tighter ion-pairing in the tropylium system [2].
| Evidence Dimension | Ion-pair dissociation constant (Kd) in dichloromethane |
|---|---|
| Target Compound Data | Kd = 0.3–1.3 × 10⁻⁴ M (0 °C to −45 °C) |
| Comparator Or Baseline | Trityl hexachloroantimonate (Ph₃C⁺SbCl₆⁻): Kd = 1.4–5.3 × 10⁻⁴ M (25 °C to −45 °C) |
| Quantified Difference | Tropylium Kd is ~4–5× lower than trityl Kd at comparable temperatures |
| Conditions | Anhydrous CH₂Cl₂, high-vacuum conductance measurements with computerized data evaluation |
Why This Matters
Procurement of tropylium rather than trityl hexachloroantimonate is mandatory when the experimental design requires predominantly ion-pair-mediated rather than free-ion-mediated initiation, as the lower Kd directly limits free carbocation concentration.
- [1] Ledwith, A. Mechanisms for initiating polymerization by stable organic cations. In Addition and Condensation Polymerization Processes, Adv. Chem. Ser. 91, American Chemical Society: Washington, DC, 1969; pp. 317–334. Table I. View Source
- [2] Bowyer, P. M.; Ledwith, A.; Sherrington, D. C. Ion-pair dissociation equilibria for hexachloroantimonate salts of stable organic cations in dichloromethane. J. Chem. Soc. B, 1971, 1511–1514. View Source
